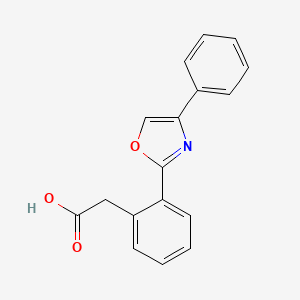

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-

Description

Properties

CAS No. |

104907-28-0 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |

InChI |

InChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |

InChI Key |

BQZMPBIXAGBCHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and phenyl groups undergo selective oxidation under controlled conditions:

Mechanistic Insight : Strong oxidizing agents like KMnO₄ disrupt the oxazole's aromaticity, yielding α-keto acids. In contrast, milder oxidants like TBHP modify peripheral phenyl groups without affecting the core structure.

Reduction Reactions

Reductive pathways primarily target the oxazole ring or carboxylic acid:

Industrial Relevance : Catalytic hydrogenation is scalable for producing intermediates in pharmaceutical synthesis.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Substitution

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 3-Nitro derivatives on the benzene ring |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-substituted oxazole derivatives |

Regioselectivity : Electrophiles preferentially attack the para position of the phenyl group due to steric hindrance from the oxazole.

Nucleophilic Substitution

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Hydroxide displacement | NaOH (aqueous ethanol, reflux) | Oxazole ring-opened amides |

| Thiol substitution | Thiourea (DMF, 100°C) | Thiadiazole analogues |

Note : Thiol substitution replaces the oxazole's oxygen with sulfur, forming bioactive thiadiazoles .

Derivatization of the Carboxylic Acid Group

The -COOH group participates in classic acid-derived reactions:

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (reflux) | Alkyl/aryl esters | 85–92% |

| Amidation | RNH₂, DCC (DMAP, CH₂Cl₂) | Amides | 78–90% |

Applications : Esters exhibit enhanced lipid solubility for drug delivery, while amides are explored as enzyme inhibitors.

Cyclization and Cross-Coupling Reactions

The oxazole ring facilitates advanced transformations:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Click chemistry | Cu(I) catalyst, terminal alkynes | Triazole-linked conjugates |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-functionalized derivatives |

Research Highlight : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing binding affinity in medicinal chemistry .

Comparative Reaction Table

Mechanistic and Synthetic Insights

-

Oxazole Stability : The oxazole ring resists mild acids/bases but degrades under strong oxidative or reductive conditions .

-

Carboxylic Acid Reactivity : The -COOH group directs substitutions on the benzene ring via resonance effects.

-

Green Chemistry : Solvent-free microwave-assisted reactions improve efficiency in esterification (93–98% yields) .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- serves as a versatile building block. It is utilized for synthesizing other complex organic compounds due to its reactive oxazolyl group. This property makes it valuable in developing new materials with tailored properties.

Biology

The compound has been studied for its interactions with biological systems. It acts as a probe for studying enzyme interactions and protein-ligand binding mechanisms. Its unique structure allows researchers to investigate various biochemical pathways, making it a useful tool in molecular biology.

Medicine

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- and its derivatives have shown potential therapeutic applications:

- Anticancer Activity : Research indicates that certain analogs exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways involved in tumor growth.

- Neuroprotective Effects : Studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage. Its neuroprotective properties are attributed to enhancing antioxidant defenses and reducing inflammation in neuronal tissues.

Industry

In industrial applications, benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is explored for producing advanced materials such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced performance characteristics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction of oxidative stress | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Studies

- Anticancer Research : A study conducted on the anticancer properties of benzeneacetic acid derivatives demonstrated that specific analogs significantly inhibited the growth of breast cancer cells through apoptosis induction.

- Neuroprotection Study : Another research project focused on the neuroprotective effects of this compound revealed that it effectively reduced neuronal cell death caused by oxidative stress, showcasing its potential for treating neurodegenerative diseases.

- Industrial Application : A recent investigation explored the use of benzeneacetic acid derivatives in creating high-performance polymers that exhibit improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (CAS: 104907-38-2)

- Molecular Formula: C₁₇H₁₃NO₃ (identical to the target compound).

- Structural Difference : The isoxazole ring (1,2-oxazole) replaces the oxazole (1,3-oxazole), altering electronic distribution and steric interactions.

- Implications : Isoxazoles generally exhibit lower aromaticity than oxazoles due to the adjacent oxygen and nitrogen atoms, which may reduce metabolic stability but enhance reactivity in synthetic pathways .

Benzeneacetic acid, 4-(5-ethoxy-4-phenyl-2-oxazolyl)- (CAS: 80589-72-6)

- Molecular Formula: C₁₉H₁₇NO₄.

- Structural Difference : The oxazolyl group is at the 4-position of the benzene ring, with an additional ethoxy substituent at the 5-position of the oxazole.

- Such modifications are common in prodrug design to improve bioavailability .

Heterocyclic Carboxylic Acid Derivatives

2-Benzothiazole-2-oxyacetic acid

- Molecular Formula: C₉H₇NO₃S.

- Structural Difference : A benzothiazole ring replaces the oxazole, introducing a sulfur atom.

- Key Properties : Benzothiazoles are prevalent in dyes and enzyme inhibitors due to their electron-withdrawing effects. This compound is used in research applications, contrasting with the oxazole derivative’s inferred biological roles .

Azo Benzoic Acid Derivatives (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid)

- Structural Features : Azo (–N=N–) linkages and benzothiazole substituents.

- Key Properties : These compounds are synthesized via diazotization and coupling reactions, exhibiting strong absorbance in UV-visible spectra (λₐᵦₛ ≈ 400–500 nm). Their pKa values range from 3.5–4.5 for carboxylic protons, influencing solubility and binding as analytical ligands or disperse dyes .

Pharmaceutical Derivatives

Ibuprofen (α-Methyl-4-(2-methylpropyl)benzeneacetic acid)

- Molecular Formula : C₁₃H₁₈O₂.

- Structural Difference : A propionic acid backbone with an α-methyl and isobutyl substituent.

- Key Properties: Ibuprofen’s bulky substituents optimize cyclooxygenase (COX) inhibition, whereas the target compound’s oxazolyl group may target different pathways. Ibuprofen has a melting point of 75–78°C and poor water solubility, typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1. Comparative Analysis of Benzeneacetic Acid Derivatives

Biological Activity

Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzeneacetic acid moiety linked to a 2-oxazole ring substituted with a phenyl group. Its molecular formula is with a molecular weight of approximately 241.27 g/mol. The presence of the oxazole ring is significant for its biological activity, as it can influence interactions with biological targets.

Pharmacological Activities

Research indicates that Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that derivatives of oxazole compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, certain oxazole derivatives demonstrated IC50 values lower than standard anti-inflammatory drugs like celecoxib .

- Analgesic Effects : The compound has been evaluated for its analgesic properties, with some derivatives showing significant pain relief comparable to conventional analgesics .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The biological activity of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The oxazole ring may facilitate binding to enzyme active sites, inhibiting their function and thereby reducing inflammation or pain.

- Cell Signaling Modulation : The compound might influence signaling pathways involved in pain perception and inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxazole class:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-phenyl-2-oxazolyl)benzeneacetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted phenylacetic acid derivatives and oxazole-forming reagents (e.g., ammonium acetate and aldehydes). Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid or Lewis acids). Optimize yields by monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents .

- Data Validation : Confirm purity using melting point analysis (compare to literature values) and HPLC with UV detection (λ = 254 nm). For example, structurally similar oxazole derivatives exhibit melting points in the range of 139–140°C .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- FTIR : Identify functional groups (e.g., oxazole C=N stretch at ~1600 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and oxazole protons (δ 8.1–8.3 ppm). Compare to benzothiazole analogs for reference .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 2-(4-phenyl-2-oxazolyl)benzeneacetic acid derivatives?

- Case Study : If anti-inflammatory activity varies across assays (e.g., COX-1 vs. COX-2 inhibition), validate results using:

- Docking Studies : Compare binding affinities to COX enzymes using software like AutoDock Vina.

- In Vivo Models : Use carrageenan-induced paw edema in rodents to correlate in vitro and in vivo efficacy .

- Data Cross-Validation : Cross-reference UV-spectral data (e.g., λmax values) with synthetic intermediates to rule out impurities .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- ADME Prediction :

- LogP : Calculate using XlogP3 software (estimated ~3.5 for oxazole-containing analogs) .

- PSA (Polar Surface Area) : Use topological descriptors (e.g., ~43 Ų for similar esters) to assess membrane permeability .

- Toxicity Screening : Apply QSAR models to predict hepatotoxicity and mutagenicity via platforms like ProTox-II .

Experimental Design Considerations

Q. What analytical methods are critical for detecting degradation products during stability studies?

- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the oxazole ring) under accelerated conditions (40°C/75% RH). Use C18 columns and gradient elution (water:acetonitrile) .

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites .

Q. How do substituents on the phenyl or oxazole rings influence electronic properties?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.